An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document summarizes known and predicted data, details the established experimental protocols for their determination, and illustrates key concepts through logical and workflow diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this molecular scaffold.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 2-(1,3-Benzodioxol-5-yl)pyrrolidine is limited in publicly accessible literature, the following table summarizes its basic molecular attributes and computationally predicted values for key parameters. These predictions are derived from established algorithms and the known properties of its constituent moieties: the pyrrolidine ring and the 1,3-benzodioxole group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| CAS Number | 95849-38-0 | [1][3][4] |
| Physical State | Solid (at 25°C, predicted) | [3] |
| pKa (Conjugate Acid) | 10.5 ± 0.5 (Predicted) | [5][6][7] |
| logP (Octanol-Water) | 1.8 ± 0.4 (Predicted) | [8][9] |
| Aqueous Solubility | Moderately Soluble (Predicted) | [5][10][11] |
Note: Predicted values are estimations based on computational models and should be confirmed via experimental determination.
Molecular Structure and Its Components
The structure of 2-(1,3-Benzodioxol-5-yl)pyrrolidine is a combination of two key heterocyclic systems. Understanding the contribution of each part is essential for predicting its overall properties. The pyrrolidine ring, a saturated secondary amine, imparts basicity and potential for hydrogen bonding, while the rigid, aromatic 1,3-benzodioxole group contributes to the molecule's lipophilicity and potential for π-π stacking interactions.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for quantifying pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is crucial for understanding a compound's charge state at different physiological pH values. Potentiometric titration is a robust and widely used method for its determination.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.
Detailed Protocol:
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Preparation of Solutions:
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Prepare a stock solution of 2-(1,3-Benzodioxol-5-yl)pyrrolidine at a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
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Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
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Prepare a background electrolyte solution (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength.
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-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
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Titration Procedure:
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Place a known volume (e.g., 20 mL) of the compound's stock solution into a temperature-controlled titration vessel.
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Add the background electrolyte.
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If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
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After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
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Continue the titration well past the equivalence point.
-
-
Data Analysis:
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Plot the measured pH versus the volume of titrant added.
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Calculate the first and second derivatives of the titration curve to accurately locate the equivalence point.
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The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
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Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is the measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Detailed Protocol:
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Phase Preparation:
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Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase.
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In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. The volume ratio can be adjusted based on the expected logP.
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Seal the tube and shake it gently on a mechanical shaker at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
logP = log₁₀(P)
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Determination of Aqueous Solubility
Solubility is a fundamental property that affects drug absorption and bioavailability. The equilibrium shake-flask method is a reliable technique for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved compound in the filtered supernatant is then measured.
Detailed Protocol:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
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-
Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
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Reporting: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Visualized Workflows and Concepts
General Experimental Workflow for Property Determination
The determination of physicochemical properties follows a structured workflow, from initial preparation to final data analysis. The diagram below outlines this general process, which is applicable to the protocols described above.
Impact of Physicochemical Properties on ADME
The core physicochemical properties directly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This relationship is a cornerstone of drug development, guiding the optimization of lead compounds.
Conclusion
2-(1,3-Benzodioxol-5-yl)pyrrolidine is a compound with a structural framework that suggests a balanced profile of basicity and lipophilicity, making it a molecule of interest for further investigation. While experimental data remains to be fully elucidated, this guide provides the necessary theoretical foundation and practical methodologies for its comprehensive physicochemical characterization. The protocols and concepts outlined herein are essential for any research program aimed at exploring the therapeutic potential of this and related compounds, ensuring a robust and data-driven approach to drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(2H-1,3-benzodioxol-5-yl)pyrrolidine [chemicalbook.com]
- 3. 2-Benzo[1,3]dioxol-5-yl-pyrrolidine | 95849-38-0 [chemicalbook.com]
- 4. eMolecules 2-(2H-1,3-Benzodioxol-5-yl)pyrrolidine | 95849-38-0 | MFCD02663490 | Fisher Scientific [fishersci.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
